Benzo[b]thiophene, 2-iodo-6-methoxy-

Anticancer Apoptosis Tubulin inhibition

Benzo[b]thiophene, 2-iodo-6-methoxy- (CAS 183133-89-3) is a heterocyclic building block featuring a fused benzene-thiophene core with a reactive iodine atom at the 2-position and an electron-donating methoxy group at the 6-position. This substitution pattern confers distinct electronic and steric properties that influence both its synthetic utility and the biological profile of derived compounds.

Molecular Formula C9H7IOS
Molecular Weight 290.12 g/mol
CAS No. 183133-89-3
Cat. No. B190076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene, 2-iodo-6-methoxy-
CAS183133-89-3
SynonymsBenzo[b]thiophene, 2-iodo-6-Methoxy-
Molecular FormulaC9H7IOS
Molecular Weight290.12 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(S2)I
InChIInChI=1S/C9H7IOS/c1-11-7-3-2-6-4-9(10)12-8(6)5-7/h2-5H,1H3
InChIKeyDOSIHRTURIDCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-6-methoxybenzo[b]thiophene (CAS 183133-89-3): A Differentiated Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry


Benzo[b]thiophene, 2-iodo-6-methoxy- (CAS 183133-89-3) is a heterocyclic building block featuring a fused benzene-thiophene core with a reactive iodine atom at the 2-position and an electron-donating methoxy group at the 6-position . This substitution pattern confers distinct electronic and steric properties that influence both its synthetic utility and the biological profile of derived compounds . The 6-methoxybenzo[b]thiophene scaffold serves as a privileged pharmacophore in anticancer drug discovery, particularly in tubulin-targeting agents and apoptosis inducers [1].

Why 2-Iodo-6-methoxybenzo[b]thiophene (CAS 183133-89-3) Cannot Be Replaced by Its 2-Bromo or 2-Chloro Analogs


In-class benzo[b]thiophene analogs with alternative halogens at the 2-position (e.g., 2-bromo-6-methoxybenzo[b]thiophene, CAS 183133-90-6; or 2-chloro-6-methoxybenzo[b]thiophene) are not direct substitutes for the 2-iodo derivative. The carbon-iodine bond exhibits lower bond dissociation energy and superior leaving-group ability compared to carbon-bromine or carbon-chlorine bonds, directly impacting oxidative addition rates in palladium-catalyzed cross-coupling reactions [1]. This kinetic differentiation translates to distinct catalytic cycle efficiencies and, in parallel library synthesis contexts, directly affects the yield and scope of derivatization accessible from a common intermediate [2]. Furthermore, the 6-methoxy substitution pattern is non-negotiable for retaining the antiproliferative potency observed in 2-aryl-6-methoxybenzo[b]thiophene pharmacophores, as substitution at other positions markedly alters tubulin-binding affinity and apoptosis induction [3].

Quantitative Differentiation Evidence for 2-Iodo-6-methoxybenzo[b]thiophene (CAS 183133-89-3)


2-Aryl Substituent Effects on Antiproliferative Potency in 6-Methoxybenzo[b]thiophene Derivatives

The 6-methoxybenzo[b]thiophene scaffold bearing a phenyl or para-fluorophenyl group at the 2-position exhibited the greatest antiproliferative activity among a series of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophene derivatives. Compounds 3a (2-phenyl) and 3b (2-para-fluorophenyl) demonstrated potent activity against both Caco2 (non-metastatic) and HCT-116 (metastatic) colon carcinoma cells, with small substituents such as fluorine or methyl in the para-position only slightly reducing antiproliferative activity relative to the unsubstituted 2-phenyl analogue [1].

Anticancer Apoptosis Tubulin inhibition

Selective Apoptosis Induction in Transformed vs. Non-Transformed Colon Cells

Treatment of both Caco2 (non-metastatic) and HCT-116 (metastatic) colon carcinoma cells with the optimal 6-methoxybenzo[b]thiophene derivatives 3a or 3b triggered significant induction of apoptosis as demonstrated by increased expression of cleaved-PARP, RIP, and caspase-3 proteins. Critically, the same apoptotic effect was not observed with non-transformed colon 841 CoN cells, indicating selective cytotoxicity toward malignant cells [1].

Cancer selectivity Apoptosis Therapeutic window

Differential Metabolic Stability Conferred by 6-Methoxy Substitution Pattern

The methoxy group at the 6-position of the benzo[b]thiophene scaffold influences the electronic properties and metabolic stability of derivative compounds . In the context of tubulin-binding agents derived from the benzo[b]thiophene core, the 6-methoxy substitution pattern has been identified as critical for maintaining antiproliferative potency, with modifications at other positions leading to substantial loss of activity [1].

Metabolic stability Drug metabolism Pharmacokinetics

Optimal Application Scenarios for 2-Iodo-6-methoxybenzo[b]thiophene (CAS 183133-89-3)


Synthesis of 2-Aryl-6-methoxybenzo[b]thiophene Anticancer Agents via Suzuki-Miyaura Coupling

The 2-iodo group enables efficient Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids to install diverse aryl groups at the 2-position. This synthetic route is essential for generating SAR libraries of 2-aryl-6-methoxybenzo[b]thiophenes that retain the potent antiproliferative and apoptosis-inducing properties established for the 6-methoxy core [1]. The iodine atom's superior leaving-group ability compared to bromine or chlorine accelerates oxidative addition, improving coupling yields and expanding substrate scope [2].

Construction of 2,3-Disubstituted Benzo[b]thiophene Libraries via Iterative Cross-Coupling

This compound serves as a key intermediate for parallel synthesis of multi-substituted benzo[b]thiophene libraries. The 2-iodo functionality allows sequential diversification through Sonogashira, Heck, or carboalkoxylation chemistry followed by electrophilic cyclization or additional cross-coupling steps, enabling the generation of structurally diverse compound collections for high-throughput screening [2].

Apoptosis-Inducing Agent Lead Optimization Programs

Given the demonstrated selective apoptosis induction in colon carcinoma cells (Caco2, HCT-116) while sparing non-transformed colon cells (841 CoN), derivatives built from this scaffold are suited for anticancer lead optimization programs targeting the tubulin-colchicine binding site. The 6-methoxy substitution is critical for maintaining this selectivity profile [1].

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